molecular formula C22H22F3N3OS B2488985 N-isopropyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226429-83-9

N-isopropyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2488985
CAS No.: 1226429-83-9
M. Wt: 433.49
InChI Key: JZSDVBPTWVFBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound known for its potential in scientific research. It features a distinct imidazole core linked to a p-tolyl group and a trifluoromethylphenyl group, giving it unique chemical and physical properties.

Preparation Methods

To synthesize this compound, one typically begins with imidazole derivatives. A nucleophilic substitution reaction involving the relevant thiol compounds, under specific conditions, forms the desired thioacetamide structure. Industrial methods might involve catalytic agents to enhance reaction efficiency. Reaction conditions like temperature, solvent choice, and time are critical, often optimized in a lab setting to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

  • Oxidation

    Using oxidizing agents like hydrogen peroxide can oxidize the sulfur atom to sulfoxide.

  • Reduction

    Reducing agents like sodium borohydride could be used to reduce any oxides back to sulfide.

  • Substitution

    The imidazole ring allows for electrophilic and nucleophilic substitutions. Common reagents for substitution reactions include halogenating agents and alkylating agents.

Major products formed typically depend on the specific reagents and conditions, which can include sulfoxide derivatives and various substituted imidazoles.

Scientific Research Applications

N-isopropyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is used extensively in:

  • Chemistry

    For studying reaction mechanisms involving sulfur and imidazole compounds.

  • Biology

  • Medicine

    Investigated for its potential anti-inflammatory and anti-cancer properties.

  • Industry

    As an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism by which it exerts its effects often involves binding to specific molecular targets, potentially inhibiting certain enzymes or interacting with cell membranes. The exact pathways can vary but typically involve its unique trifluoromethyl and p-tolyl groups playing significant roles in binding and activity.

Comparison with Similar Compounds

Compared to compounds like N-methylimidazole, N-isopropyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide boasts enhanced stability and unique steric properties due to its trifluoromethyl group.

  • Similar Compounds

    N-methylimidazole, N-phenylimidazole, N-benzylimidazole.

Hope that scratches your curiosity! Anything specific you want to dive deeper into?

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3OS/c1-14(2)27-20(29)13-30-21-26-12-19(16-9-7-15(3)8-10-16)28(21)18-6-4-5-17(11-18)22(23,24)25/h4-12,14H,13H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSDVBPTWVFBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.